Dibenzosuberenone
CAS No.: 2222-33-5
VCID: VC21336030
Molecular Formula: C15H10O
Molecular Weight: 206.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Dibenzosuberenone is a tricyclic compound known for its structural resemblance to dibenzosuberone, with modifications that enhance its biological and chemical properties. It is part of a class of compounds that have been extensively studied for their potential applications in pharmaceuticals, particularly as antidepressants, and in other industries such as dyes and light-emitting diodes (LEDs) . Synthesis MethodsThe synthesis of dibenzosuberenone and its analogs typically involves complex organic chemistry reactions. These methods often start with dibenzosuberone as a key intermediate, which can be modified through various functional group transformations to yield dibenzosuberenone derivatives . Recent advances in sustainable synthesis have been reported, focusing on catalytic methods to improve efficiency and reduce environmental impact . Derivatives and Their ApplicationsDibenzosuberenone derivatives are known for their antidepressant properties, particularly as tricyclic antidepressants (TCAs). These compounds have been modified to enhance their pharmacological profiles, including antimicrobial and anticancer activities . Additionally, dibenzosuberenone-based compounds have been explored for their potential in organic light-emitting diodes (OLEDs) due to their electron transport properties . Antimicrobial and Anticancer ActivitiesSome dibenzosuberenone derivatives have shown promising antimicrobial properties, with potential applications against bacterial and fungal infections . Additionally, certain analogs have demonstrated anticancer activity, making them candidates for further drug development . Dyes and PaintsBeyond pharmaceuticals, dibenzosuberenone derivatives have been explored for their use in dyes and paints due to their chromophoric properties. These compounds can exhibit photo- and thermochromic behaviors, making them interesting for various industrial applications . Light-Emitting Diodes (LEDs)The electron transport and hole-blocking capabilities of dibenzosuberenone-based compounds make them suitable for use in OLEDs, particularly in blue phosphorescent LEDs . Safety and HandlingDibenzosuberone, a related compound, is considered hazardous and requires proper handling. It causes serious eye irritation and should be handled with protective gear . Similar precautions are likely necessary for dibenzosuberenone. |
---|---|
CAS No. | 2222-33-5 |
Product Name | Dibenzosuberenone |
Molecular Formula | C15H10O |
Molecular Weight | 206.24 g/mol |
IUPAC Name | tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
Standard InChI | InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H |
Standard InChIKey | SNVTZAIYUGUKNI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O |
Appearance | White to Off-White Solid |
Melting Point | 89-91°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-Dibenzosuberenone; 5H-Dibenzo[a,d]cyclohepten-5-one; 2,3:6,7-Dibenzotropone; 5-Dibenzosuberenone; 5H-Dibenzo[a,d]cycloheptenone; Dibenzo[a,d]cyclohepten-5-one; Dibenzosuberenone; NSC 86151 |
PubChem Compound | 16679 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume